molecular formula C13H16O4 B6142679 2-[4-(3-oxobutyl)phenoxy]propanoic acid CAS No. 926206-54-4

2-[4-(3-oxobutyl)phenoxy]propanoic acid

Cat. No.: B6142679
CAS No.: 926206-54-4
M. Wt: 236.26 g/mol
InChI Key: GYDOYXODECNPER-UHFFFAOYSA-N
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Description

2-[4-(3-oxobutyl)phenoxy]propanoic acid is an organic compound with the molecular formula C13H16O4 It is characterized by a phenoxy group attached to a propanoic acid moiety, with a 3-oxobutyl substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-oxobutyl)phenoxy]propanoic acid typically involves the reaction of 4-(3-oxobutyl)phenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-oxobutyl)phenoxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-[4-(3-oxobutyl)phenoxy]propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(3-oxobutyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(3-oxobutyl)phenoxy]acetic acid
  • 2-[4-(3-oxobutyl)phenoxy]butanoic acid
  • 2-[4-(3-oxobutyl)phenoxy]pentanoic acid

Uniqueness

2-[4-(3-oxobutyl)phenoxy]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 3-oxobutyl group and the phenoxy moiety allows for a range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[4-(3-oxobutyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(14)3-4-11-5-7-12(8-6-11)17-10(2)13(15)16/h5-8,10H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDOYXODECNPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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